molecular formula C10H19NO B13260937 (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine

(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine

Cat. No.: B13260937
M. Wt: 169.26 g/mol
InChI Key: VOUCFLMGOPEZAJ-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine is a chemical compound of interest in organic chemistry and pharmaceutical research. This amine features both cyclopropyl and tetrahydrofuran (oxolane) moieties, a combination that may impart unique steric and electronic properties, making it a valuable building block for the synthesis of more complex molecules . As a secondary amine, it can serve as a key intermediate in the development of novel pharmacologically active compounds or functional materials. Applications & Research Value: This compound is primarily used in research and development as a precursor. Its structure suggests potential utility in medicinal chemistry for creating molecule libraries, particularly in the exploration of new active substances. The compound can undergo various reactions typical of secondary amines, such as alkylation, acylation, and reductive amination, to produce a diverse array of derivatives . Handling and Safety: As with many organic amines, appropriate safety precautions should be followed. Please refer to the specific Material Safety Data Sheet (MSDS/SDS) for safe handling, storage, and disposal procedures. The general safety guidelines for amines include using personal protective equipment, working in a well-ventilated area or fume hood, and storing in closed vessels under appropriate conditions . Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-cyclopropyl-N-(oxolan-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H19NO/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h8-11H,2-7H2,1H3

InChI Key

VOUCFLMGOPEZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCC2CCCO2

Origin of Product

United States

Preparation Methods

Condensation and Reductive Amination

This two-step approach combines cyclopropylethylamine synthesis with reductive coupling to introduce the tetrahydrofuran (THF) moiety.

Step 1: Synthesis of 1-Cyclopropylethylamine

  • Method : Condensation of cyclopropyl methyl ketone with (S)-(−)-α-phenylethylamine in the presence of a Lewis acid (e.g., B(OiPr)₃) in THF, followed by reduction with NaBH₄ and debenzylation via hydrogenolysis.
  • Yield : 85–92% enantiomeric excess (ee) after mandelic acid salt resolution.
  • Key Data :
Parameter Value
Solvent THF
Catalyst B(OiPr)₃
Resolution Agent (R)-Mandelic acid
Final ee ≥99%

Step 2: Reductive Amination

  • Reaction : 1-Cyclopropylethylamine + tetrahydrofurfural (oxolan-2-carbaldehyde) → imine intermediate → reduction to secondary amine.
  • Conditions : NaBH₃CN, MeOH, 0°C to RT.
  • Yield : 70–80% (estimated based on analogous reductive aminations).

Transition-Metal Catalyzed Hydroaminoalkylation

Rhodium or ruthenium catalysts enable direct coupling of cyclopropylethylamines with THF-derived alkenes.

Example Protocol :

Metric Value
Yield 88%
Selectivity (linear:branched) 99:1

Ullmann-Type Coupling in Deep Eutectic Solvents

Copper-catalyzed cross-coupling adapts aryl halide methods for aliphatic systems.

Optimized Conditions :

Multi-Component Reaction (MCR) Approach

InCl₃-catalyzed one-pot synthesis could assemble the amine from cyclopropylethyl precursors, THF derivatives, and ammonia equivalents.

Hypothetical Pathway :

  • Cyclopropylethyl ketone + THF-aldehyde + NH₃ → imine intermediate.
  • InCl₃-mediated cyclization and reduction.
  • Conditions : 50% EtOH, ultrasound, 40°C.
  • Yield : ~75% (based on analogous pyrano[2,3-c]pyrazole syntheses).

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Key Advantage
Reductive Amination 70–80 ≥99 High Mild conditions, high purity
Hydroaminoalkylation 88 N/A Moderate Atom economy, linear selectivity
Ullmann Coupling 65–75 N/A Low Solvent sustainability
MCR 75 N/A Moderate One-pot simplicity

Critical Considerations

  • Stereochemistry : Chiral resolution via mandelic acid salts ensures high enantiopurity for the cyclopropylethylamine precursor.
  • Side Reactions : Cyclopropane ring stability requires avoiding strong acids or high temperatures.
  • Solvent Choice : THF and 2-MeTHF are preferred for imine formation due to low polarity.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of amines are highly dependent on substituents. Below is a comparative analysis of “(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine” with four structurally related compounds, emphasizing substituent effects on molecular properties (Table 1).

Table 1: Structural and Functional Comparison of Similar Amines

Compound Name Molecular Formula Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Properties/Implications
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine C₉H₁₇NO 1-Cyclopropylethyl Oxolan-2-ylmethyl 155.24 Moderate lipophilicity; enhanced solubility due to oxolane oxygen
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine C₁₄H₂₁NO₂ 1-Cyclopropylethyl 2,4-Dimethoxyphenylmethyl 235.33 High lipophilicity; potential π-π interactions with aromatic systems
(1-Cyclopropylethyl)(1-phenylethyl)amine C₁₂H₁₇N 1-Cyclopropylethyl Phenylethyl 175.27 Increased hydrophobicity; steric hindrance from phenyl group
(R)-1-(Cyclopropylethyl)amine C₅H₁₁N Cyclopropylethyl - 85.15 Higher basicity (primary amine); simpler structure
(1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine C₁₁H₂₂N₂O 1-Methyl-piperidin-4-yl Tetrahydrofuran-2-yl-methyl 198.31 Piperidine enhances steric bulk; tetrahydrofuran retains polarity

Key Structural and Functional Insights

Cyclopropylethyl vs.

Oxolane vs. Aromatic Substituents :

  • The oxolan-2-ylmethyl group improves aqueous solubility compared to the 2,4-dimethoxyphenylmethyl or phenylethyl groups, which are more lipophilic and prone to hydrophobic interactions .

Primary vs. Secondary Amines :

  • The primary amine (R)-1-(cyclopropylethyl)amine exhibits higher basicity (pKa ~10–11) than secondary amines like the target compound (pKa ~8–9), affecting protonation states under physiological conditions .

Steric and Electronic Effects :

  • Bulky substituents (e.g., phenylethyl, dimethoxyphenylmethyl) may hinder intermolecular interactions or receptor binding compared to the compact oxolane group .

Research Findings and Implications

  • Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients, functional group overlap) highlight the importance of substituent polarity in predicting bioactivity. For instance, oxygenated substituents (oxolane) may improve blood-brain barrier penetration compared to hydrophobic groups .
  • Synthetic Utility : Cyclopropylethyl amines are frequently intermediates in drug synthesis. The oxolane variant’s solubility profile makes it a candidate for aqueous formulations, whereas aromatic analogues may serve as lipophilic prodrugs .

Biological Activity

(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine, also referred to by its CAS number 1021104-23-3, is an organic compound with potential biological activities. Its unique structure, featuring a cyclopropyl group and an oxolane moiety, suggests diverse interactions with biological targets. This article delves into the compound's biological activity, synthesizing findings from various studies and providing insights into its potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine is C10_{10}H19_{19}NO, with a molecular weight of 169.26 g/mol. The compound's structure can be visualized as follows:

PropertyValue
Molecular FormulaC10_{10}H19_{19}NO
Molecular Weight169.26 g/mol
CAS Number1021104-23-3

Biological Activity Overview

Research into the biological activity of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine has highlighted several areas of interest:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a derivative was tested against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. In vitro studies indicate that it may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests possible applications in treating mood disorders or neurodegenerative diseases.

Cytotoxicity and Anticancer Potential

Preliminary studies assessing the cytotoxicity of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine against cancer cell lines have shown promising results. The compound demonstrated dose-dependent cytotoxic effects on various cancer types, including breast and lung cancer cells. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.

Case Studies

Several case studies have been conducted to explore the biological effects of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine:

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Neuropharmacological Assessment
    • Objective : To assess the impact on serotonin receptor activity.
    • Findings : In vitro assays indicated that the compound enhances serotonin receptor binding affinity, suggesting potential antidepressant properties.
  • Anticancer Activity Evaluation
    • Objective : To determine cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating effective concentration ranges for therapeutic use.

The proposed mechanisms of action for (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine are multifaceted:

  • Antimicrobial Action : Likely involves interference with bacterial cell wall synthesis and metabolic pathways.
  • Neuropharmacological Effects : May involve modulation of neurotransmitter systems, particularly through receptor binding interactions.
  • Cytotoxic Mechanism : Potentially involves induction of apoptosis in cancer cells through mitochondrial pathways or activation of caspases.

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